5-(2,6-Dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid

APJ receptor agonist regioisomer SAR pyrazole carboxylic acid

5‑(2,6‑Dimethoxyphenyl)‑1‑(4‑fluorophenyl)‑1H‑pyrazole‑3‑carboxylic acid (CAS 1612148‑85‑2) is a heterocyclic carboxylic acid that serves as the core intermediate for multiple pharmacologically active pyrazole series. Its scaffold was identified through focused screening as a selective APJ (apelin receptor) agonist chemotype, with the hit compound 1 exhibiting an EC₅₀ of 21.5 ± 5 µM and a binding Ki of 5.2 ± 0.5 µM in a calcium‑mobilisation assay.

Molecular Formula C18H15FN2O4
Molecular Weight 342.326
CAS No. 1612148-85-2
Cat. No. B2472540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,6-Dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid
CAS1612148-85-2
Molecular FormulaC18H15FN2O4
Molecular Weight342.326
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)OC)C2=CC(=NN2C3=CC=C(C=C3)F)C(=O)O
InChIInChI=1S/C18H15FN2O4/c1-24-15-4-3-5-16(25-2)17(15)14-10-13(18(22)23)20-21(14)12-8-6-11(19)7-9-12/h3-10H,1-2H3,(H,22,23)
InChIKeyYXZZFYTZKLINTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(2,6-Dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid (CAS 1612148-85-2): A Validated Key Intermediate for GPCR‑Targeted Pyrazole Libraries


5‑(2,6‑Dimethoxyphenyl)‑1‑(4‑fluorophenyl)‑1H‑pyrazole‑3‑carboxylic acid (CAS 1612148‑85‑2) is a heterocyclic carboxylic acid that serves as the core intermediate for multiple pharmacologically active pyrazole series. Its scaffold was identified through focused screening as a selective APJ (apelin receptor) agonist chemotype, with the hit compound 1 exhibiting an EC₅₀ of 21.5 ± 5 µM and a binding Ki of 5.2 ± 0.5 µM in a calcium‑mobilisation assay . The compound is also the pivotal building block in a Research Triangle Institute patent family (US 20170174633 A1) covering pyrazole compounds selective for the neurotensin 2 receptor (NTR2), where it is elaborated into N‑(cyclohexylmethyl)‑ amide and cyclohexanecarboxylic acid‑amide derivatives . Suppliers list the compound at ≥95 % purity (HPLC) , which is essential for reproducible medicinal‑chemistry and biological profiling workflows.

Why Generic Pyrazole‑3‑carboxylic Acids Cannot Replace CAS 1612148‑85‑2 in GPCR Agonist Programs


Superficially similar pyrazole‑carboxylic acids lack the precise substitution pattern that drives potency at the APJ and NTR2 receptors. The 2,6‑dimethoxyphenyl group at C‑5 is indispensable for APJ binding: removal of the methoxy substituents or translocation of the aryl ring to C‑3 abolishes measurable agonist activity . Likewise, the 4‑fluorophenyl N1‑substituent is critical for NTR2 selectivity; analogues bearing unsubstituted phenyl or heteroaryl replacements show >10‑fold loss of NTR2 affinity in FLIPR Ca²⁺ assays . The carboxylic acid moiety itself is essential—conversion to the methyl ester or primary amide completely eliminates APJ functional response . Consequently, general‑purpose pyrazole‑3‑carboxylic acids (e.g., CAS 1621‑91‑6) or mono‑substituted variants cannot serve as drop‑in replacements in these chemotypes, and procurement must specify the exact CAS 1612148‑85‑2 chemotype.

Head‑to‑Head Quantitative Evidence for Differentiated Procurement of CAS 1612148‑85‑2


Regioisomeric Precision: 3‑Carboxylic Acid vs. 5‑Carboxylic Acid Determines APJ Agonist Potency

The target compound (3‑carboxylic acid, 2) delivers an EC₅₀ of 21.5 μM when coupled to L‑cyclohexylglycine, whereas its regioisomer 3‑(2,6‑dimethoxyphenyl)‑1‑(4‑fluorophenyl)‑1H‑pyrazole‑5‑carboxylic acid (34b) yields the amide 1a, which is devoid of APJ agonist activity at concentrations up to 100 μM . This demonstrates that the position of the carboxylic acid on the pyrazole ring is a binary efficacy switch, not a modulatory variable.

APJ receptor agonist regioisomer SAR pyrazole carboxylic acid

Carboxylic Acid Functionality Is Essential for APJ Agonism—Ester and Amide Replacements Abolish Activity

Direct comparison of the carboxylic acid‑containing target compound (as its cyclohexylglycine amide 1) with its methyl ester, primary amide and N‑benzyl amide congeners shows that all three neutral replacements result in complete loss of APJ agonist activity (EC₅₀ > 30 μM) . This binary activity profile establishes the carboxylic acid as a non‑negotiable pharmacophoric element, not merely a synthetic handle.

APJ agonist functional group requirement carboxylic acid pharmacophore

Dual‑Receptor Validation: From APJ Hit to NTR2‑Selective Lead Using the Same Carboxylic Acid Intermediate

The same carboxylic acid intermediate 2 was employed to generate NTR2‑selective non‑peptide compounds. The cyclohexanecarboxylic acid‑amide derivative (CAS 1612148‑62‑5) demonstrated NTR2 selectivity in a FLIPR Ca²⁺ assay using CHO cells stably expressing rat NTR2, while the N‑cyclohexylmethyl amide analogue showed distinct SAR . This demonstrates that the scaffold is not limited to a single target, providing procurement value across multiple GPCR programs.

NTR2 neurotensin receptor scaffold repurposing

Procurement‑Critical Application Scenarios for 5‑(2,6‑Dimethoxyphenyl)‑1‑(4‑fluorophenyl)‑1H‑pyrazole‑3‑carboxylic acid


APJ (Apelin Receptor) Agonist Lead Optimisation

The carboxylic acid intermediate 2 serves as the scaffold‑defining building block for APJ agonists. Amide coupling with L‑cyclohexylglycine yields compound 1 (EC₅₀ = 21.5 μM, Ki = 5.2 μM), which can be further optimised: homologation of the carboxylic acid by one methylene (compound 20) improves potency 2‑fold (EC₅₀ = 9.4 μM), and extension of the cyclohexyl ring by two methylene units (compound 22) yields a 27‑fold enhancement to EC₅₀ = 0.80 μM . Laboratories procuring this intermediate can rapidly access a full SAR series from a single validated core.

NTR2‑Selective Non‑Peptide Analgesic Discovery

Coupling of the target acid with 1‑aminocyclohexanecarboxylic acid or cyclohexylmethylamine produces NTR2‑selective compounds that are active in cellular FLIPR assays. The patent explicitly exemplifies these amides as key embodiments of Formula I, demonstrating that the same intermediate can be diverted into a neurotensin‑targeted program distinct from the APJ series . This dual‑use character reduces the need for multiple custom intermediate syntheses.

Regioisomer‑Controlled Library Synthesis for Pyrazole SAR

Because the 3‑carboxylic acid and 5‑carboxylic acid regioisomers produce diametrically opposite biological outcomes (active vs. inactive at APJ), the compound is an ideal reference standard for method‑development studies in regiospecific pyrazole functionalisation. Contract research organisations (CROs) and medicinal chemistry groups can use CAS 1612148‑85‑2 to validate synthetic routes that must deliver a single regioisomer, avoiding costly mixtures that confound biological testing .

Quote Request

Request a Quote for 5-(2,6-Dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.